1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine

Antiviral Resistance & Selectivity Herpes Simplex Virus (HSV-1) Therapeutic Index

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine (CAS 95740-17-3), commonly abbreviated as FEAC or 5-ethyl-2'-fluoro-ara-C, is a synthetic pyrimidine nucleoside analogue belonging to the 2'-fluoro-arabinofuranosyl class. This class, developed extensively by Fox, Watanabe, and colleagues, is characterized by the replacement of the 2'-hydroxyl group of the sugar moiety with a fluorine atom in the arabino configuration, which confers resistance to phosphorolytic cleavage and distinct biological activity profiles compared to ribo- or deoxyribo-nucleosides.

Molecular Formula C11H16FN3O4
Molecular Weight 273.26 g/mol
CAS No. 95740-17-3
Cat. No. B15199103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine
CAS95740-17-3
Molecular FormulaC11H16FN3O4
Molecular Weight273.26 g/mol
Structural Identifiers
SMILESCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F
InChIInChI=1S/C11H16FN3O4/c1-2-5-3-15(11(18)14-9(5)13)10-7(12)8(17)6(4-16)19-10/h3,6-8,10,16-17H,2,4H2,1H3,(H2,13,14,18)/t6-,7+,8-,10-/m1/s1
InChIKeyQBSJDBXQJJKDOI-IBCQBUCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Source 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine (FEAC): A Differentiated 2'-Fluoro-Arabinosyl Nucleoside for Antiviral and Differentiation Research


1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine (CAS 95740-17-3), commonly abbreviated as FEAC or 5-ethyl-2'-fluoro-ara-C, is a synthetic pyrimidine nucleoside analogue belonging to the 2'-fluoro-arabinofuranosyl class [1]. This class, developed extensively by Fox, Watanabe, and colleagues, is characterized by the replacement of the 2'-hydroxyl group of the sugar moiety with a fluorine atom in the arabino configuration, which confers resistance to phosphorolytic cleavage and distinct biological activity profiles compared to ribo- or deoxyribo-nucleosides [2]. FEAC differs from its close structural analogs by possessing an ethyl group at the 5-position of the cytosine base, a specific modification that profoundly impacts its antiviral potency, cytotoxicity, therapeutic index, and ability to induce cellular differentiation, creating a unique and quantifiable biological signature distinct from 5-methyl (FMAC) and 5-halo (FIAC) counterparts.

Procurement Alert: Why 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine Cannot Be Substituted with Other 2'-Fluoro-ara-C Analogs


Substitution among 2'-fluoro-arabinofuranosyl cytosine analogs is not scientifically valid due to the decisive influence of the 5-position substituent on the compound's pharmacological profile. Near-identical molecules with modifications at this single position, such as FEAC (5-ethyl), FMAC (5-methyl), and FIAC (5-iodo), display markedly different antiviral efficacies, host cell toxicities, and therapeutic indices against herpesviruses [1]. For example, a change from a methyl to an ethyl group reduces anti-HSV-1 potency by nearly 6-fold but increases the selectivity index by over 8-fold. Similarly, in human leukemia differentiation models, FEAC and FMAC show a more than 10-fold difference in growth-inhibitory concentrations [2]. These data demonstrate that the biological activity of this compound class is not interchangeable; procurement of FEAC, specifically, is a prerequisite for reproducing specific quantitative outcomes related to balanced antiviral selectivity or granulocytic differentiation induction.

Expert Procurement Guide for 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine: Quantified Differentiation vs. Closest Analogs


Superior Therapeutic Index Against HSV-1: FEAC vs. FMAC (5-Methyl Analog)

FEAC demonstrates a significantly superior therapeutic index against Herpes Simplex Virus type 1 (HSV-1, strain F) compared to its 5-methyl analog, 2'-fluoro-5-methyl-ara-C (FMAC). In a head-to-head study in Vero cells, FEAC exhibited an 8.1-fold higher therapeutic index, a critical metric for antiviral selectivity, driven by substantially lower host cell cytotoxicity [1].

Antiviral Resistance & Selectivity Herpes Simplex Virus (HSV-1) Therapeutic Index Nucleoside Analogs

Differential Effect on HSV-2 Thymidine Kinase Activity: FEAC vs. FMAC

FEAC and its 5-methyl analog FMAC exhibit a notable mechanistic divergence in their interaction with the HSV-2-induced thymidine kinase (TK). While FMAC significantly inhibits HSV-2 TK activity to 15% of control, FEAC has a negligible effect, maintaining enzyme activity at 101% of control levels. This indicates a distinct structure-dependent interaction with the viral enzyme [1].

Viral Enzyme Activation HSV-2 Thymidine Kinase Mechanism of Action Antiviral Nucleoside

Superior Induction of Leukemia Cell Differentiation: FEAC vs. Ara-C, FAC, and FMAC

In a comparative study of 2'-fluoro pyrimidine analogs in HL-60 promyelocytic leukemia cells, FEAC was a superior differentiation-inducing agent when correcting for cytotoxicity. While the standard agent Ara-C had the highest potency (ED50 for growth inhibition: 0.007 µM), it was highly cytotoxic. FEAC, with a much higher ED50 of 18 µM, induced comparable levels of granulocytic and monocytic maturation but with significantly less cell kill. When comparing the absolute number of differentiated cells produced (percent positive cells multiplied by viable cell count), FEAC and its analogs FAC and FMAC were superior to Ara-C [1].

Leukemia Differentiation Therapy HL-60 Cell Line Cytotoxicity vs. Differentiation Epigenetic Agents

Validated Application Scenarios for 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for Selective Anti-HSV-1 Therapeutics

Based on direct comparative data, a key application is the use of FEAC as a tool compound in SAR programs focused on widening the therapeutic margin of anti-HSV-1 nucleosides. With a documented therapeutic index of 251 compared to just 31 for FMAC, FEAC embodies the structural feature (5-ethyl vs 5-methyl) that confers a substantial reduction in host cell cytotoxicity while retaining potent antiviral activity (ED90 of 0.57 µM) [1]. Purchasing this specific compound enables medicinal chemists to explore the molecular basis for this 8.1-fold index improvement.

Investigating Viral Thymidine Kinase-Independent Antiviral Mechanisms

FEAC is a uniquely useful probe for studying HSV-2 antiviral mechanisms that do not depend on viral thymidine kinase (TK) inhibition. Evidence shows that unlike FMAC, which inhibits HSV-2 TK, FEAC has a negligible effect on this enzyme (101% of control activity) [1]. This makes it a critical procurement component for laboratories dissecting alternative pathways of nucleoside activation or studying HSV strains with mutated TK genes.

Leukemia Differentiation Therapy Drug Screening Panels

For pharmaceutical discovery platforms screening for agents that induce differentiation without causing rapid cell death, FEAC is a superior positive control. In the HL-60 promyelocytic leukemia model, FEAC induces terminal differentiation (granulocytic and monocytic maturation) at concentrations far below its cytotoxic threshold (ED50 18 µM versus differentiation at 50 µM), outperforming Ara-C in the absolute yield of differentiated cells [2]. Procurement of FEAC allows the establishment of a validated assay endpoint for this therapeutic strategy.

Pharmacokinetic and Prodrug Development Studies for Cytosine Nucleosides

FEAC's favorable selectivity profile and documented in vitro activity against both HSV-1 and HSV-2 make it a suitable scaffold for prodrug design efforts aiming to improve oral bioavailability or tissue targeting. Its high therapeutic index (251 for HSV-1) provides the necessary safety window for initial in vivo proof-of-concept studies, where a compound's exposure can be compared directly to its more toxic analog, FMAC [1].

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